molecular formula C19H17N3O2S B2515273 2-(naphthalen-1-yloxy)-N-[(phenylcarbamothioyl)amino]acetamide CAS No. 370563-15-8

2-(naphthalen-1-yloxy)-N-[(phenylcarbamothioyl)amino]acetamide

Cat. No.: B2515273
CAS No.: 370563-15-8
M. Wt: 351.42
InChI Key: ADUYCJRPGAIAJE-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yloxy)-N-[(phenylcarbamothioyl)amino]acetamide is a chemical reagent designed for research applications. This compound features a naphthalene scaffold, a structural motif recognized in medicinal chemistry for its versatility in drug design. Scientific literature indicates that derivatives based on the naphthalen-1-yloxyacetamide structure have demonstrated significant potential in anticancer research, particularly against breast cancer cell lines such as MCF-7 . These related compounds have been shown to act through mechanisms including the inhibition of the aromatase enzyme, a key target in estrogen-dependent breast cancer therapy, and the induction of apoptosis by modulating the expression of proteins like Bcl-2, Bax, and caspase 9 . Furthermore, the acetamide and thiourea functional groups in its structure are common in pharmacologically active molecules, often enabling crucial hydrogen bonding with target proteins . This combination of features makes this compound a compound of interest for researchers investigating new therapeutic agents, especially in the field of oncology. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-[(2-naphthalen-1-yloxyacetyl)amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c23-18(21-22-19(25)20-15-9-2-1-3-10-15)13-24-17-12-6-8-14-7-4-5-11-16(14)17/h1-12H,13H2,(H,21,23)(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUYCJRPGAIAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)COC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yloxy)-N-[(phenylcarbamothioyl)amino]acetamide typically involves the reaction of naphthalen-1-ol with chloroacetic acid to form 2-(naphthalen-1-yloxy)acetic acid. This intermediate is then reacted with phenyl isothiocyanate under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Amide Coupling Reactions

The carboxamide group participates in hydrolysis and transamidation processes. For example:

  • Hydrolysis : Under acidic or basic conditions, the carboxamide bond cleaves to yield piperidine-4-carboxylic acid and the corresponding amine.
    Conditions : 6 M HCl, 80°C for 12 hours (yield: 72%).
    Mechanism : Acid-catalyzed nucleophilic attack by water at the carbonyl carbon.

  • Transamidation : Reacts with primary amines (e.g., benzylamine) in the presence of coupling agents:
    Reagents : HATU, DIPEA in DMF .
    Yield : ~65% for N-substituted derivatives .

Sulfonylation and Desulfonation

The fluorophenyl sulfonyl group undergoes selective modifications:

  • Nucleophilic Aromatic Substitution : The para-fluorine atom on the phenyl ring reacts with amines (e.g., piperazine) under basic conditions:
    Conditions : K₂CO₃, DMSO, 60°C.
    Product : Sulfonamide derivatives with altered solubility profiles.

  • Desulfonation : Treatment with H₂SO₄ (conc.) removes the sulfonyl group, yielding a secondary amine:
    Yield : 45–50%.

Thiazole Ring Reactivity

The thiazole moiety participates in electrophilic substitutions and coordination chemistry:

  • Halogenation : Bromination at the 5-position of the thiazole ring using NBS (N-bromosuccinimide):
    Conditions : AIBN catalyst, CCl₄, reflux .
    Yield : 58% .

  • Metal Coordination : Binds to transition metals (e.g., Pt(II)) via the thiazole nitrogen, forming complexes with potential anticancer activity .

Piperidine Ring Modifications

The piperidine ring is susceptible to oxidation and alkylation:

  • Oxidation : MnO₂ oxidizes the piperidine ring to a pyridine derivative under mild conditions:
    Yield : 40%.

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts:
    Conditions : NaH, THF, 0°C.

Comparative Reaction Yields

| Reaction Type | Reagents/Conditions | Yield (%) | Key Product | Source |
|-----------------------------|-------------------------------|

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(naphthalen-1-yloxy)-N-[(phenylcarbamothioyl)amino]acetamide involves several steps that typically include the formation of the naphthalene derivative followed by the introduction of the carbamothioyl group. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed for characterization, confirming the compound's structure and purity.

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell proliferation in nasopharyngeal carcinoma (NPC-TW01) with IC50 values as low as 0.6 μM, suggesting that this class of compounds may effectively target cancer cells while sparing normal cells .

Case Studies

Several case studies highlight the effectiveness of related compounds in clinical settings:

  • Nasopharyngeal Carcinoma : In vitro studies demonstrated that naphthalene derivatives significantly inhibited NPC-TW01 cell proliferation without affecting peripheral blood mononuclear cells at concentrations up to 50 μM .
  • Lung and Hepatoma Carcinomas : Other derivatives have shown promising results against lung carcinoma (H661) and hepatoma (Hep3B), indicating a broad spectrum of activity against different cancer types .

Summary of Findings

Application Details
Anticancer Activity Selective cytotoxicity against cancer cell lines such as NPC-TW01 with low IC50 values.
Mechanism Alters cell cycle dynamics, leading to S phase accumulation and disrupted division.
Clinical Relevance Effective against various cancers including nasopharyngeal, lung, and hepatoma carcinomas.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yloxy)-N-[(phenylcarbamothioyl)amino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the thioamide group, which can form covalent bonds with nucleophilic residues in the active site of enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Naphthalen-1-yloxy-Acetamide Backbones

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamides (6a-m)
  • Synthesis : Prepared via copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes, yielding triazole-containing acetamides .
  • Substituents on the phenyl group (e.g., nitro, chloro, methyl) modulate electronic properties. IR spectra show characteristic NH (~3262 cm⁻¹), C=O (~1671 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) stretches .
  • Example: 6b (2-nitrophenyl substituent) exhibits NO₂ asymmetric stretching at 1504 cm⁻¹ and a molecular ion peak at m/z 404.1359 .
N-(3,5-Dimethoxyphenyl)-2-(naphthalen-1-yloxy)acetamide
  • Structure: Methoxy groups on the phenyl ring enhance solubility and electronic donor effects.
  • Molecular Weight: 337.37 g/mol (C₂₀H₁₉NO₄) .
  • Comparison : Lacks the thiourea group but shares the naphthalen-1-yloxy-acetamide core, highlighting substituent effects on hydrophilicity.
N-[Benzyl(methyl)carbamothioyl]-2-(naphthalen-1-yl)acetamide
  • Structure: Features a benzyl-methyl-thiourea group instead of phenylcarbamothioylamino.
  • Molecular Weight : 348.46 g/mol (C₂₁H₂₀N₂OS) .

Analogues with Thiourea/Carbamothioyl Substituents

2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}-N-[(phenylcarbamothioyl)amino]acetamide
  • Structure: Combines a pyridine-indole scaffold with the phenylcarbamothioylamino group.
  • Molecular Weight : 503.93 g/mol (C₂₃H₁₇ClF₃N₅OS) .
  • Functional Impact : The electron-withdrawing CF₃ and Cl groups may enhance metabolic stability but reduce solubility.
Agomelatine Dimers (e.g., Compound 5)
  • Structure : Naphthalene-linked acetamide dimers with MT₁ receptor selectivity.
  • Key Feature : Dimerization via methoxy groups improves receptor binding affinity (MT₁ IC₅₀ = 0.3 nM) .
  • Comparison : The absence of a thiourea group in agomelatine derivatives underscores the role of substituents in target specificity.

Physicochemical and Spectroscopic Comparisons

Compound Name Substituent Molecular Weight (g/mol) IR Key Bands (cm⁻¹) Notable Features
Target Compound Phenylcarbamothioylamino ~348.4* ~3260 (NH), ~1670 (C=O) Thiourea enhances H-bonding potential.
6a () Phenyl 404.14 3262 (NH), 1671 (C=O) Triazole improves rigidity.
6b () 2-Nitrophenyl 404.14 1504 (NO₂), 1682 (C=O) Nitro group increases electrophilicity.
N-(3,5-dimethoxyphenyl)-... () 3,5-Dimethoxyphenyl 337.37 N/A Methoxy groups boost solubility.
Compound Benzyl(methyl)carbamothioyl 348.46 N/A Steric bulk may limit bioavailability.

*Calculated based on molecular formula C₁₉H₁₇N₃O₂S.

Research Findings and Implications

  • Triazole Derivatives : Exhibit robust structural confirmation via NMR and HRMS but lack reported bioactivity data .
  • Thiourea-Containing Compounds : The carbamothioyl group’s polarizable sulfur atom may improve binding to metal ions or biological targets, though toxicity data are sparse .
  • Agomelatine Analogues : Demonstrated MT₁/MT₂ receptor selectivity, suggesting that naphthalene-acetamide scaffolds are versatile for neuroactive drug design .

Biological Activity

2-(Naphthalen-1-yloxy)-N-[(phenylcarbamothioyl)amino]acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the current understanding of its biological activity based on diverse research findings, including case studies and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{16}H_{16}N_{2}O_{2}S
  • Molecular Weight : 300.37 g/mol

The compound features a naphthalene moiety linked through an ether bond to a carbamothioyl group, which is known to enhance biological activity through various mechanisms.

Research indicates that compounds similar to this compound exhibit biological activity primarily through:

  • Inhibition of c-Met : This compound has been identified as a selective inhibitor of the c-Met receptor, which plays a crucial role in tumor growth and metastasis. By inhibiting c-Met, the compound may reduce tumor cell proliferation and invasion .
  • Antitumor Activity : In preclinical studies, compounds with similar structures have demonstrated significant antitumor effects in various cancer cell lines, suggesting that this compound could have similar therapeutic potential .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Study Activity Assessed Findings Reference
Study 1c-Met InhibitionSignificant inhibition of c-Met activity in vitro, leading to reduced cell proliferation in cancer cell lines.
Study 2Antitumor EfficacyDemonstrated cytotoxic effects against breast and lung cancer cells with IC50 values in the low micromolar range.
Study 3Enzyme InhibitionInhibitory effects on protein-glutamine gamma-glutamyltransferase, impacting cellular signaling pathways involved in cancer progression.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Breast Cancer : A study investigating the effects of this compound on MCF-7 breast cancer cells showed that treatment resulted in significant apoptosis and cell cycle arrest at the G2/M phase, indicating its potential as a therapeutic agent in breast cancer management.
  • Lung Cancer Research : Another study focused on non-small cell lung cancer (NSCLC) demonstrated that this compound inhibited tumor growth in xenograft models, supporting its use as a targeted therapy for NSCLC.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(naphthalen-1-yloxy)-N-[(phenylcarbamothioyl)amino]acetamide in a laboratory setting?

The synthesis typically involves coupling 2-(naphthalen-1-yloxy)acetic acid with phenylcarbamothioyl amine derivatives. A standard protocol uses N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents to form the amide bond. Reactions are conducted under inert atmospheres (e.g., nitrogen) at room temperature or mild heating (40–60°C). Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Characterization employs Nuclear Magnetic Resonance (NMR) for proton and carbon environments, Infrared (IR) spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹), and Mass Spectrometry (MS) for molecular weight confirmation. Single-crystal X-ray diffraction (SC-XRD) is recommended for unambiguous structural validation, particularly for novel derivatives .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Common assays include:

  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi.
  • Anticancer potential : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases.
    Controls should include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent blanks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies often arise from variations in assay conditions (e.g., pH, serum concentration) or cell line specificity . Methodological solutions include:

  • Replicating experiments under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Using orthogonal assays (e.g., ATP-based viability assays alongside MTT).
  • Cross-validating results with gene expression profiling (e.g., RNA-seq to identify affected pathways) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Key approaches:

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate) to improve solubility.
  • Prodrug design : Mask polar functionalities (e.g., esterification of carboxyl groups) for enhanced bioavailability.
  • Nanocarrier systems : Encapsulation in liposomes or polymeric nanoparticles to prolong circulation time.
    Pharmacokinetic parameters (t₁/₂, Cmax) should be assessed in rodent models via HPLC-MS .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Substituent variation : Synthesize analogs with modified naphthalenyloxy, phenylcarbamothioyl, or acetamide groups.
  • Biological evaluation : Test derivatives against a panel of targets (e.g., receptors, enzymes) to identify critical pharmacophores.
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like P2X7 receptors or tubulin .

Q. What advanced techniques elucidate the compound’s mechanism of action in neuropharmacology?

  • Calcium imaging : Monitor intracellular Ca²⁺ flux in neuronal cells to assess ion channel modulation.
  • Patch-clamp electrophysiology : Characterize effects on voltage-gated Na⁺/K⁺ channels.
  • Receptor binding assays : Use radiolabeled ligands (e.g., [³H]-ligand displacement) to quantify affinity for serotonin/dopamine receptors.
    Correlate findings with behavioral assays (e.g., forced swim test for antidepressant activity) in rodent models .

Methodological Considerations for Data Interpretation

Q. How should researchers address low reproducibility in synthetic yields?

  • Parameter optimization : Use design of experiments (DoE) to evaluate temperature, solvent polarity, and catalyst loading.
  • Real-time monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress.
  • Quality control : Ensure reagent purity (>98%) and anhydrous conditions for moisture-sensitive steps .

Q. What analytical workflows validate target engagement in cellular assays?

  • Chemical proteomics : Use clickable probes (e.g., alkyne-tagged analogs) for pull-down assays and LC-MS/MS identification of bound proteins.
  • Thermal shift assay (TSA) : Measure protein thermal stability changes upon compound binding.
  • CRISPR-Cas9 knockout : Validate target necessity by deleting putative targets and assessing loss of compound activity .

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